

Application Notes and Protocols for Geological Dating Using the ^{138}La - ^{138}Ba Method

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Barium-138**
Cat. No.: **B078834**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Lanthanum-Barium (La-Ba) radiometric dating method is a valuable tool for determining the age of geological samples, particularly those rich in potassium and rare earth elements. This technique is based on the radioactive decay of Lanthanum-138 (^{138}La) to **Barium-138** (^{138}Ba). Due to the very long half-life of ^{138}La , this method is suitable for dating ancient rocks and minerals, providing insights into geological processes that occurred over billions of years. This document provides detailed application notes and experimental protocols for the successful implementation of the La-Ba geochronological system.

Principle of the ^{138}La - ^{138}Ba Dating Method

The La-Ba dating method relies on the branched decay of the naturally occurring radioactive isotope ^{138}La . A portion of ^{138}La atoms decays to the stable daughter isotope ^{138}Ba via electron capture, while the remainder decays to Cerium-138 (^{138}Ce) through beta decay. For the purpose of La-Ba dating, only the decay to ^{138}Ba is utilized.

The age of a geological sample can be calculated by measuring the concentrations of the parent isotope (^{138}La) and the radiogenic daughter isotope (^{138}Ba). The relationship is described by the isochron equation, which requires the analysis of multiple minerals or whole-rock samples from the same geological unit.

Applications in Geochronology

The La-Ba dating method is particularly applicable to:

- Potassium-rich minerals: Minerals such as K-feldspar and biotite are often suitable for La-Ba dating due to the substitution of potassium by lanthanum and barium in their crystal lattices.
- Rare Earth Element (REE) minerals: The mineral bastnaesite, a fluorocarbonate of rare earth elements, has been successfully dated using the La-Ba method.
- Igneous and Metamorphic Rocks: This method can be used to determine the crystallization age of igneous rocks and the timing of metamorphic events.

Data Presentation

The following tables summarize key quantitative data relevant to the ^{138}La - ^{138}Ba dating method.

Table 1: Isotopic Abundances and Half-Life of Lanthanum-138

Parameter	Value	Reference
Natural Abundance of ^{138}La	0.089%	
Natural Abundance of ^{139}La	99.911%	
Half-life of ^{138}La ($t_{1/2}$)	1.03×10^{11} years	[1]
Decay Constant (λ) of ^{138}La	$6.73 \times 10^{-12} \text{ yr}^{-1}$	
Decay Mode to ^{138}Ba	Electron Capture	
Decay Mode to ^{138}Ce	Beta Decay	

Table 2: Typical Lanthanum and Barium Concentrations in Relevant Minerals

Mineral	Lanthanum (La) Concentration (ppm)	Barium (Ba) Concentration (ppm)
K-Feldspar (Microcline)	10 - 100	100 - >4000[2]
Biotite	10 - 200	100 - >1700[3]
Bastnaesite	330,000 (33%)	Variable, often low

Experimental Protocols

The following is a generalized protocol for ^{138}La - ^{138}Ba dating of geological samples. The specific details may need to be optimized based on the sample type and the available instrumentation.

Sample Preparation

- Mineral Separation: Crush and sieve the rock sample to an appropriate grain size. Separate the target minerals (e.g., K-feldspar, biotite, bastnaesite) using standard mineral separation techniques such as magnetic separation and heavy liquids.
- Sample Cleaning: Clean the separated mineral fractions with ultrapure water and appropriate acids to remove any surface contamination.
- Sample Dissolution: Accurately weigh the cleaned mineral separates and dissolve them in a mixture of high-purity hydrofluoric (HF) and nitric (HNO₃) acids in a clean Teflon beaker.

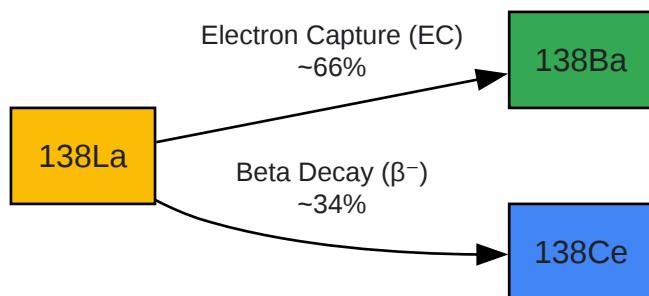
Chemical Separation of Lanthanum and Barium

A robust chemical separation is crucial to isolate La and Ba from the sample matrix and from each other to avoid isobaric interferences during mass spectrometric analysis. A single-column cation exchange chromatography is often employed.[4][5]

- Column Preparation: Prepare a column with a cation exchange resin (e.g., AG50W-X8).
- Sample Loading: Load the dissolved sample solution onto the column.
- Elution of Matrix Elements: Elute the major matrix elements using hydrochloric acid (HCl).

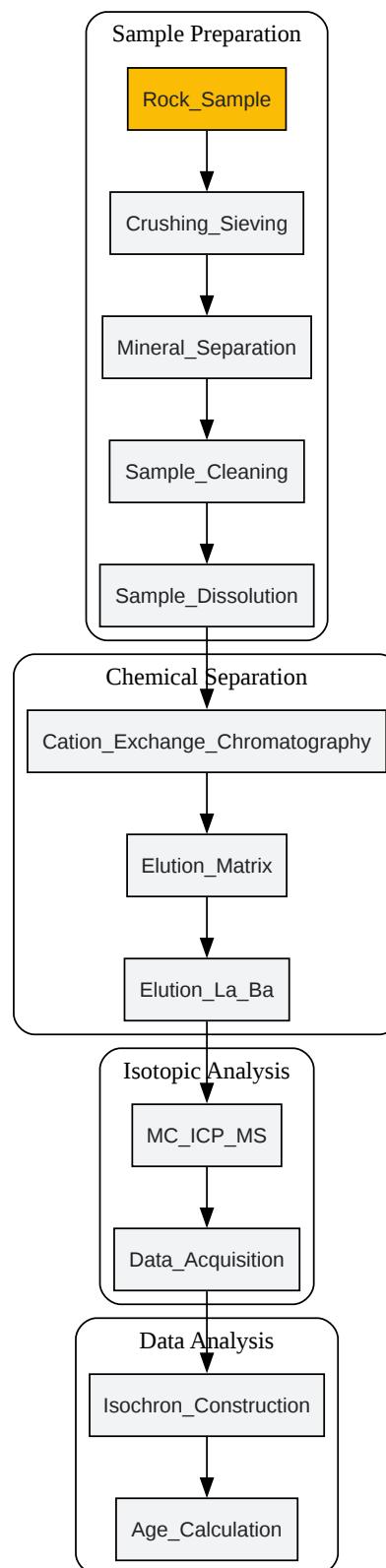
- Elution of Lanthanum and Barium: Sequentially elute Lanthanum and Barium using different concentrations of nitric acid (HNO_3). The exact acid concentrations and volumes should be calibrated for the specific resin and column setup.

Isotopic Analysis by MC-ICP-MS


The isotopic compositions of Lanthanum and Barium are determined using a Multi-Collector Inductively Coupled Plasma Mass Spectrometer (MC-ICP-MS).

- Instrument Calibration: Calibrate the MC-ICP-MS using standard solutions of known isotopic composition.
- Sample Introduction: Introduce the purified Lanthanum and Barium fractions into the plasma source.
- Data Acquisition: Measure the ion beams of the relevant isotopes (e.g., ^{138}La , ^{139}La , ^{134}Ba , ^{135}Ba , ^{136}Ba , ^{137}Ba , ^{138}Ba) simultaneously using Faraday collectors.
- Data Correction: Correct the measured isotope ratios for mass fractionation and any potential isobaric interferences.

Age Calculation


The age of the sample is determined by constructing an isochron diagram. This involves plotting the measured $^{138}\text{Ba}/^{136}\text{Ba}$ ratios against the $^{138}\text{La}/^{136}\text{Ba}$ ratios for a suite of co-genetic samples (i.e., different minerals from the same rock or several whole-rock samples from the same igneous body). The age is calculated from the slope of the resulting isochron.

Mandatory Visualizations

[Click to download full resolution via product page](#)

Caption: Branched decay scheme of Lanthanum-138.

[Click to download full resolution via product page](#)

Caption: Experimental workflow for La-Ba geochronology.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. A single column separation method for barium isotope analysis of geologic and hydrologic materials with complex matrices - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes and Protocols for Geological Dating Using the ^{138}La - ^{138}Ba Method]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b078834#using-barium-138-for-dating-geological-samples\]](https://www.benchchem.com/product/b078834#using-barium-138-for-dating-geological-samples)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com